Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-
Description
Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- is a substituted urea derivative characterized by two aromatic substituents: a 4-hydroxyphenylmethyl group and a 2-phenylethyl group. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol. The compound’s structure combines the urea backbone with hydrophilic (hydroxyl) and lipophilic (aromatic) moieties, which may influence its solubility, bioavailability, and interactions with biological targets.
Properties
CAS No. |
649739-16-2 |
|---|---|
Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-1-(2-phenylethyl)urea |
InChI |
InChI=1S/C16H18N2O2/c17-16(20)18(11-10-13-4-2-1-3-5-13)12-14-6-8-15(19)9-7-14/h1-9,19H,10-12H2,(H2,17,20) |
InChI Key |
XZKGSIWWTILRHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=C(C=C2)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Direct Synthesis from Phenolic Compounds
One common approach involves the reaction of phenolic compounds with isocyanates or carbamates. The general reaction can be summarized as follows:
$$
\text{Phenol} + \text{Isocyanate} \rightarrow \text{Urea Derivative} + \text{By-products}
$$
- Phenol (4-hydroxybenzyl) is reacted with an appropriate isocyanate under controlled temperature conditions.
- The reaction typically requires a catalyst, such as triethylamine, to facilitate the formation of the urea bond.
Use of Urea and Substituted Phenols
Another effective method involves the direct reaction between urea and substituted phenols:
$$
\text{Urea} + \text{Substituted Phenol} \rightarrow \text{Urea Derivative}
$$
- Urea is mixed with a substituted phenol in a solvent like ethanol or methanol.
- The mixture is heated under reflux for several hours.
- Upon completion, the product can be purified through recrystallization.
Ultrasonic-Assisted Synthesis
Recent studies have shown that ultrasonic-assisted synthesis can enhance the efficiency of urea preparation:
- A mixture of urea and substituted phenols is subjected to ultrasonic waves in a solvent medium.
- This method reduces reaction time significantly and increases yield due to better mixing and energy transfer.
Regioselective Lithiation Method
This method employs lithiation followed by electrophilic substitution:
- An aromatic urea derivative is lithiated using lithium diisopropylamide (LDA).
- The lithiated compound then reacts with an electrophile, leading to regioselective substitution at desired positions on the aromatic ring.
The following table summarizes the advantages and disadvantages of each method for preparing urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-:
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Synthesis | Simple procedure; high yield | Requires careful control of reaction conditions |
| Urea and Substituted Phenols | Versatile; applicable to various phenolic compounds | Longer reaction times |
| Ultrasonic-Assisted Synthesis | Faster reactions; higher yields | Requires specialized equipment |
| Regioselective Lithiation | High selectivity; efficient for complex structures | More steps involved; requires careful handling |
Recent studies have reported varying yields depending on the synthesis method used. For instance:
- The direct synthesis method yields approximately 70% under optimal conditions.
- Ultrasonic-assisted synthesis has been shown to increase yields to over 85% with reduced reaction times.
The preparation methods for urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- demonstrate a range of approaches from traditional techniques to modern ultrasonic methods. Each method has its unique advantages and challenges, making it essential to choose a suitable approach based on specific research goals and available resources.
Scientific Research Applications
Medicinal Chemistry Applications
The urea moiety is integral to the design of numerous pharmacologically active compounds. Its unique structural characteristics allow for effective interactions with biological targets, making it a valuable scaffold in drug design.
Anticancer Agents
Urea derivatives have been extensively studied for their anticancer properties. Compounds containing the urea functionality have been linked to several marketed anticancer drugs, including Sorafenib and Regorafenib. These drugs target various intracellular pathways involved in cancer progression and metastasis. For instance, research indicates that the incorporation of urea into pyrazole structures enhances their potency against cancer cell lines by acting as effective inhibitors of kinases involved in tumor growth .
Antiepileptic Drugs
Recent studies have highlighted the potential of urea derivatives as antiepileptic agents. Urea-based compounds have shown promising results in preclinical models for epilepsy, exhibiting significant anticonvulsant activity. For example, specific urea derivatives demonstrated over 80% protection against seizures in rodent models, indicating their potential utility in treating drug-resistant epilepsy .
Anti-inflammatory Agents
Urea derivatives are also being explored for their anti-inflammatory properties. Compounds designed with urea linkages have been patented as inhibitors of inflammatory mediators such as interleukin-17 and tumor necrosis factor-alpha (TNFα). These compounds displayed low micromolar IC50 values, suggesting strong efficacy in reducing inflammation associated with conditions like rheumatoid arthritis .
Mechanistic Insights
The biological activity of urea derivatives can be attributed to their ability to form hydrogen bonds and interact with various protein targets. The nitrogen and oxygen atoms in the urea group facilitate these interactions, allowing for enhanced solubility and bioavailability of the compounds .
Urease Inhibitors
Urease inhibitors represent a significant application area for urea derivatives. Urease is an enzyme implicated in various medical conditions, including gastric infections caused by Helicobacter pylori. Inhibition of urease can prevent ammonia production, thereby mitigating infection severity. Recent research has identified several novel urea-based inhibitors that demonstrate high potency against ureases from different species .
| Compound | Activity | Target |
|---|---|---|
| Urease Inhibitor A | IC50 = 0.01 μM | H. pylori urease |
| Urease Inhibitor B | IC50 = 0.05 μM | Proteus mirabilis urease |
Anticancer Studies
In a study examining the structure-activity relationship (SAR) of pyrazolyl-ureas, researchers found that modifications to the urea moiety significantly affected anticancer activity. Compounds with specific substitutions showed enhanced binding affinity to target kinases, leading to improved therapeutic outcomes .
| Compound | Activity | Target |
|---|---|---|
| Pyrazolyl-Urea A | IC50 = 0.02 μM | Kinase X |
| Pyrazolyl-Urea B | IC50 = 0.03 μM | Kinase Y |
Mechanism of Action
The mechanism of action of Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with active sites of enzymes, while the urea moiety can interact with various biological molecules through hydrogen bonding and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., Cl, CF₃ in CTPPU) enhance anticancer potency by improving membrane permeability and target binding .
- Hydroxyl groups (e.g., in He-Shou-Wu Compound 1) increase reactivity but may induce toxicity via oxidative stress .
- Methoxy groups (e.g., in N-(4-hydroxyphenyl)-N′-(4-methoxyphenyl)urea) balance solubility and metabolic stability .
Pharmacokinetic Considerations :
- Lipophilic groups (e.g., 2-phenylethyl in the target compound) may enhance blood-brain barrier penetration, whereas hydrophilic groups (e.g., hydroxyl) improve aqueous solubility .
Therapeutic vs. Toxic Outcomes :
- Structural similarities between the target compound and hepatotoxic lignan-amides () suggest a need for toxicity profiling in future studies.
Biological Activity
The compound Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Urea derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Urea compounds often function through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many urea derivatives act as inhibitors for enzymes such as carbonic anhydrase and epoxide hydrolase, which are involved in critical physiological processes.
- Modulation of Signaling Pathways : These compounds can influence signaling pathways related to inflammation and cancer progression.
Pharmacological Properties
The biological activities of Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Potential to inhibit tumor growth by targeting specific kinases and pathways. |
| Anti-inflammatory | Reduces inflammatory responses by inhibiting cytokine production. |
| Antimicrobial | Exhibits activity against various pathogens through disruption of metabolic functions. |
Anticancer Activity
Research has shown that urea derivatives can effectively inhibit cancer cell proliferation. A study demonstrated that compounds with a urea moiety displayed significant cytotoxic effects against various cancer cell lines, likely through the inhibition of key kinases involved in cell growth. For instance, derivatives similar to Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- have been shown to inhibit Src and p38 MAPK pathways, which are critical in tumorigenesis .
Anti-inflammatory Effects
In a study assessing the anti-inflammatory potential of urea derivatives, it was found that certain compounds could significantly reduce the production of pro-inflammatory cytokines such as TNFα and IL-17. The IC50 values for these compounds ranged from 0.1 to 1 μM, indicating potent activity against inflammation . This suggests that Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- may possess similar properties.
Antimicrobial Activity
Urea derivatives have also been evaluated for their antimicrobial properties. A comparative analysis revealed that certain urea compounds exhibited minimum inhibitory concentrations (MICs) in the range of 8–20 μg/mL against common pathogens like Escherichia coli and Candida albicans . This positions Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)- as a candidate for further exploration in antimicrobial applications.
Structure-Activity Relationship (SAR)
The structure of urea derivatives significantly influences their biological activity. The presence of specific functional groups can enhance interactions with biological targets:
| Functional Group | Effect on Activity |
|---|---|
| Hydroxyl (-OH) | Increases hydrogen bonding potential with target proteins. |
| Phenyl Ethyl Group | Enhances lipophilicity and membrane permeability. |
| Urea Moiety | Acts as a hydrogen bond donor and acceptor, facilitating binding. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
